(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid

Descripción

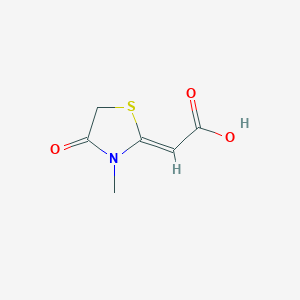

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is a thiazolidinone derivative characterized by a 5-membered heterocyclic ring containing sulfur and nitrogen. The (Z)-configuration specifies the spatial arrangement of substituents around the exocyclic double bond at the 2-position of the thiazolidinone core. This compound is part of a broader class of thiazolidinone-acetic acid hybrids, which are studied for their biological activities, particularly antifungal and antimicrobial properties . The presence of the acetic acid moiety enhances solubility and bioavailability, while the thiazolidinone ring contributes to interactions with biological targets like enzymes or receptors.

Propiedades

Número CAS |

26386-18-5 |

|---|---|

Fórmula molecular |

C6H7NO3S |

Peso molecular |

173.19 g/mol |

Nombre IUPAC |

2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C6H7NO3S/c1-7-4(8)3-11-5(7)2-6(9)10/h2H,3H2,1H3,(H,9,10) |

Clave InChI |

ALNQRRSGSUDFFL-UHFFFAOYSA-N |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₆H₇NO₃S

Molecular Weight: 173.19 g/mol

CAS Number: 26386-18-5

SMILES: OC(=O)/C=C/1\SCC(=O)N1C

The compound features a thiazolidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)- have been evaluated for their antibacterial activity against various strains:

- Mycobacterium smegmatis

- Pseudomonas aeruginosa

- Candida albicans

Studies have shown that certain derivatives demonstrate minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

The compound's thiazolidine ring has been linked to anticancer effects. For example:

- A study involving new thiazolidinone derivatives reported significant antitumor activity against several cancer cell lines, including leukemia and CNS cancers. Compounds with specific substitutions showed inhibition percentages exceeding 84% .

- The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions within cancer cells .

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, a series of thiazolidine derivatives were synthesized and screened for antimicrobial activity. Among the tested compounds, those similar to acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)- exhibited broad-spectrum antibacterial effects with promising MIC values .

| Compound | MIC against Mycobacterium smegmatis | MIC against Pseudomonas aeruginosa |

|---|---|---|

| Compound A | 6.25 µg/mL | 12.5 µg/mL |

| Compound B | 12.5 µg/mL | 25 µg/mL |

Case Study 2: Anticancer Activity Evaluation

A recent investigation into new thiazolidinone derivatives revealed that compounds incorporating acetic acid moieties demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line Tested | Inhibition Percentage |

|---|---|---|

| Compound C | MOLT-4 | 84.19% |

| Compound D | SF-295 | 72.11% |

These findings suggest that modifications to the thiazolidine structure can enhance biological activity and specificity towards cancer cells .

Mecanismo De Acción

The mechanism of action of acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Thiazolidinone derivatives and acetic acid-based compounds share structural motifs but differ in functional groups, substitution patterns, and applications. Below is a detailed comparison:

Structural and Functional Group Comparisons

Key Observations :

- Thiazolidinone vs. Phenoxyacetic Acid: The target compound and its thiazolidinone analogs (e.g., SS4) differ from phenoxyacetic acids (e.g., 2,4-D) in their core structures. Thiazolidinones feature a sulfur-nitrogen heterocycle, enabling hydrogen bonding and dipole interactions, whereas phenoxyacetic acids rely on aromatic rings and halogen substituents for herbicidal activity .

- Acetic Acid vs. Ester Derivatives : The ethyl ester derivative (CAS 27653-75-4) lacks the free carboxylic acid group, likely reducing water solubility but increasing lipophilicity, which may affect membrane permeability .

Physicochemical Properties

| Property | Target Compound | SS4 | 2,4-D |

|---|---|---|---|

| Molecular Formula | C₆H₇NO₃S | C₁₈H₁₈N₂O₃S | C₈H₆Cl₂O₃ |

| Molecular Weight | 173.19 g/mol | 342.41 g/mol | 221.04 g/mol |

| Solubility | Moderate (polar solvents) | Low (DMF/ethanol) | Low (organic solvents) |

| Bioavailability | Enhanced by acetic acid | Reduced by benzoic acid | High (systemic in plants) |

Actividad Biológica

Acetic acid derivatives, particularly those containing thiazolidinylidene structures, have garnered attention in pharmacological research due to their diverse biological activities. The compound Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) is noted for its potential therapeutic applications, particularly in the context of diabetes and related complications. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₅H₅NO₃S₂

- Molecular Weight : 191.23 g/mol

- CAS Number : 5718-83-2

1. Aldose Reductase Inhibition

A key area of study for this compound is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose into sorbitol, a process implicated in diabetic complications.

- Study Findings : In a comparative study, derivatives of thiazolidinylidene acetic acids demonstrated potent inhibition of aldose reductase (ALR2), with some compounds exhibiting submicromolar IC₅₀ values. Notably, one derivative was found to be over five times more potent than the clinically used inhibitor epalrestat .

2. Cytotoxicity Assessment

The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including HepG2 (human liver cancer cells).

- Results : The compounds exhibited low antiproliferative activity against HepG2 cells, indicating a selective action that may be beneficial in targeting diabetic complications without significant toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis provided insights into how modifications to the thiazolidinylidene structure could enhance biological activity:

- Key Modifications : Changes to the aryl substituents and the thiazolidinone moiety can significantly affect both the potency and selectivity of these compounds against aldose reductase .

Case Study 1: Efficacy in Diabetic Models

In vivo studies using diabetic animal models demonstrated that compounds similar to Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-, (Z)- (9CI) effectively reduced blood glucose levels and improved metabolic parameters. These studies highlight the potential for these compounds in managing diabetes-related complications.

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed crucial interactions between the compound and active site residues of aldose reductase. Key amino acids such as His110 and Tyr48 were identified as significant contributors to binding affinity, suggesting pathways for further optimization .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (Z)-Acetic acid, (3-methyl-4-oxo-2-thiazolidinylidene)-?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one or its analogs in acetic acid with sodium acetate as a catalyst. For example:

- Procedure : Reflux a mixture of 3-formyl-1H-indole-2-carboxylic acid (0.01 mol) and 3-(4-oxo-2-thioxo-thiazolidin-3-yl)propanoic acid (0.01 mol) in acetic acid (20 mL) with sodium acetate (0.01 mol) for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid .

- Key Parameters : Reaction time (2.5–5 hours), molar ratios (1:1), and purification via recrystallization.

Q. How is the Z-isomer configuration confirmed in this compound?

The Z-isomer is confirmed using spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Distinct chemical shifts for protons near the thiazolidinone ring and carbonyl groups.

- X-ray Crystallography : Provides definitive spatial arrangement of substituents around the double bond .

- Infrared (IR) Spectroscopy : Characteristic C=O and C=S stretching frequencies (e.g., 1680–1720 cm⁻¹ for carbonyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Q. How can contradictions in reported spectral data for this compound be resolved?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Methodological solutions include:

- Comparative Analysis : Use standardized solvents (e.g., DMSO-d6 for NMR) and reference compounds.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₁NO₃S) to rule out impurities .

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify tautomeric equilibria .

Q. What strategies mitigate side reactions during synthesis?

Side reactions (e.g., over-oxidation or dimerization) are minimized by:

- Controlled Temperature : Maintain reflux at 110–120°C to avoid decomposition.

- Inert Atmosphere : Use nitrogen to prevent oxidation of thiol intermediates .

- Stepwise Monitoring : TLC or HPLC at 30-minute intervals to detect intermediates .

Methodological Notes

- Synthesis : Prioritize recrystallization from acetic acid for high-purity crystals .

- Characterization : Cross-validate spectral data with computational tools (e.g., DFT for predicted NMR shifts) .

- Advanced Techniques : Explore mechanochemical synthesis as a solvent-free alternative for greener protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.